molecular formula C16H17F2NO3 B2562693 1-(2,4-difluorobenzoyl)-octahydro-1H-indole-2-carboxylic acid CAS No. 1101179-43-4

1-(2,4-difluorobenzoyl)-octahydro-1H-indole-2-carboxylic acid

Cat. No.: B2562693
CAS No.: 1101179-43-4
M. Wt: 309.313
InChI Key: WLUQQFKZSRXZQV-UHFFFAOYSA-N
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Description

1-(2,4-Difluorobenzoyl)-octahydro-1H-indole-2-carboxylic acid is a synthetic organic compound characterized by the presence of a difluorobenzoyl group attached to an octahydroindole ring system

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,4-difluorobenzoyl)-octahydro-1H-indole-2-carboxylic acid typically involves the following steps:

    Formation of the Octahydroindole Ring: The octahydroindole ring can be synthesized through hydrogenation of indole derivatives under high pressure and temperature conditions using catalysts such as palladium on carbon (Pd/C).

    Introduction of the Difluorobenzoyl Group: The difluorobenzoyl group can be introduced via Friedel-Crafts acylation using 2,4-difluorobenzoyl chloride and a Lewis acid catalyst like aluminum chloride (AlCl3).

    Carboxylation: The final step involves carboxylation of the indole ring, which can be achieved using carbon dioxide (CO2) under basic conditions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-(2,4-Difluorobenzoyl)-octahydro-1H-indole-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using reducing agents like lithium aluminum hydride (LiAlH4) can convert the carbonyl group to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the difluorobenzoyl group, where fluorine atoms can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: KMnO4, CrO3, H2SO4

    Reduction: LiAlH4, NaBH4

    Substitution: Amines, thiols, NaH, DMF

Major Products Formed:

    Oxidation: Ketones, carboxylic acids

    Reduction: Alcohols

    Substitution: Amino derivatives, thiol derivatives

Scientific Research Applications

1-(2,4-Difluorobenzoyl)-octahydro-1H-indole-2-carboxylic acid has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.

    Materials Science: It can be utilized in the development of novel materials with specific properties such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of 1-(2,4-difluorobenzoyl)-octahydro-1H-indole-2-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The difluorobenzoyl group can enhance the compound’s binding affinity and selectivity towards its molecular targets.

Comparison with Similar Compounds

  • 1-(2,4-Difluorobenzoyl)-piperidine-4-carboxylic acid
  • 2,4-Difluorobenzoic acid
  • 2,4-Dichlorobenzoic acid

Comparison: 1-(2,4-Difluorobenzoyl)-octahydro-1H-indole-2-carboxylic acid is unique due to its octahydroindole ring system, which imparts distinct chemical and physical properties compared to other similar compounds

Properties

IUPAC Name

1-(2,4-difluorobenzoyl)-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17F2NO3/c17-10-5-6-11(12(18)8-10)15(20)19-13-4-2-1-3-9(13)7-14(19)16(21)22/h5-6,8-9,13-14H,1-4,7H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLUQQFKZSRXZQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2C(C1)CC(N2C(=O)C3=C(C=C(C=C3)F)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17F2NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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